5-Aminopyrazine-2-carbonitrile

Medicinal Chemistry ADME Properties Drug Design

5-Aminopyrazine-2-carbonitrile (CAS 113305-94-5) is a white to off-white crystalline solid essential for CNS-penetrant kinase inhibitor programs. Its LogP of 0.51 and balanced HBD/HBA profile (2 donors, 4 acceptors) enable superior blood-brain barrier permeability compared to the 3-amino isomer (LogP -0.585). As the core scaffold for CHK1 inhibitors with low nanomolar potency and available co-crystal structure (PDB 4QYF), this building block supports rational design in oncology R&D. Ideal for DMF/THF-based reactions; source the exact 5-amino substitution pattern to avoid failed couplings.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 113305-94-5
Cat. No. B111176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrazine-2-carbonitrile
CAS113305-94-5
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)N)C#N
InChIInChI=1S/C5H4N4/c6-1-4-2-9-5(7)3-8-4/h2-3H,(H2,7,9)
InChIKeyVYANAPRTDDQFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyrazine-2-carbonitrile (CAS 113305-94-5) Chemical Identity and Core Specifications for Sourcing


5-Aminopyrazine-2-carbonitrile, also known as 2-amino-5-cyanopyrazine, is a pyrazine heterocycle (C5H4N4, MW 120.11 g/mol) characterized by an amino group at the 5-position and a nitrile group at the 2-position of the pyrazine ring . The compound is a white to off-white crystalline solid with a melting point range of 187–208 °C and a predicted boiling point of 366.8±42.0 °C at 760 mmHg [1]. It is commercially available as a building block with typical purities of ≥95% to 98% (HPLC) .

Why 5-Aminopyrazine-2-carbonitrile Cannot Be Replaced by Other Pyrazine Analogs Without Verification


While numerous pyrazine-2-carbonitrile derivatives exist, the specific 5-amino substitution pattern of 5-Aminopyrazine-2-carbonitrile confers a distinct electronic and steric profile that dictates its reactivity and downstream synthetic utility [1]. Simple interchange with positional isomers (e.g., 3-aminopyrazine-2-carbonitrile) or functional group analogs (e.g., 5-aminopyrazine-2-carboxamide) can lead to failed couplings, altered physicochemical properties (LogP, solubility), and divergent biological outcomes in target-based assays [2][3]. The data below quantify these differences, underscoring the necessity of sourcing the exact CAS-specified compound for reproducible research and development.

Quantitative Differentiation Evidence for 5-Aminopyrazine-2-carbonitrile (113305-94-5) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 5-Aminopyrazine-2-carbonitrile vs. 3-Aminopyrazine-2-carbonitrile

The lipophilicity of 5-aminopyrazine-2-carbonitrile, as measured by LogP, differs from its 3-amino positional isomer. 5-Aminopyrazine-2-carbonitrile has a LogP of 0.51 [1], whereas 3-aminopyrazine-2-carbonitrile has a LogP of -0.585 [2]. This difference of >1 log unit indicates that 5-aminopyrazine-2-carbonitrile is significantly more lipophilic.

Medicinal Chemistry ADME Properties Drug Design

Aqueous Solubility Profile: 5-Aminopyrazine-2-carbonitrile vs. 5-Aminopyrazine-2-carboxamide

The aqueous solubility of 5-aminopyrazine-2-carbonitrile is qualitatively described as 'slightly soluble' , in stark contrast to 5-aminopyrazine-2-carboxamide, which is 'highly soluble' with a reported solubility of 180 g/L at 25 °C [1]. This represents a significant difference in solubility profile that impacts handling and reaction media.

Formulation Science Pre-formulation Solubility

Molecular Weight Differentiation: 5-Aminopyrazine-2-carbonitrile vs. 5-Aminopyrazine-2-carboxylic Acid

5-Aminopyrazine-2-carbonitrile has a molecular weight of 120.11 g/mol [1], whereas its carboxylic acid analog, 5-aminopyrazine-2-carboxylic acid, has a molecular weight of 139.11 g/mol [2]. This represents a 15.8% increase in molecular weight when substituting the nitrile group with a carboxylic acid.

Chemical Synthesis Building Blocks Scaffold Hopping

Biological Activity Context: 5-Aminopyrazine-2-carbonitrile as a Precursor to Potent Kinase Inhibitors

While direct biological data for the parent compound is limited, 5-aminopyrazine-2-carbonitrile serves as a key synthetic precursor for a class of potent checkpoint kinase 1 (CHK1) inhibitors . Structural analogs derived from this scaffold have demonstrated potent inhibition, with some advanced leads exhibiting IC50 values as low as 1.3 nM against CHK1 protein [1]. This contrasts with simpler aminopyrazines that lack the nitrile group and show significantly weaker activity.

Kinase Inhibitors CHK1 Anticancer Research

Recommended Applications for 5-Aminopyrazine-2-carbonitrile Based on Quantified Differentiation


Synthesis of Lipophilic Kinase Inhibitor Fragments for CNS Drug Discovery

The LogP of 0.51 for 5-aminopyrazine-2-carbonitrile [1] makes it a superior starting point for CNS-penetrant kinase inhibitors compared to the less lipophilic 3-amino isomer (LogP = -0.585) [2]. Its favorable balance of hydrogen bond donors (2) and acceptors (4) aligns with CNS drug-like space, enabling the design of compounds with improved blood-brain barrier permeability.

Solid-Phase or Organic Solvent-Based Parallel Synthesis

Given its low aqueous solubility [1], 5-aminopyrazine-2-carbonitrile is ideally suited for organic solvent-based reactions (e.g., DMF, DMSO, THF) and solid-phase synthesis protocols where aqueous work-up is avoided. This contrasts with the highly soluble 5-aminopyrazine-2-carboxamide analog, which is better suited for aqueous or bioconjugation chemistry [2].

Development of Targeted Anticancer Agents via CHK1 Inhibition

As the core scaffold for CHK1 inhibitors with demonstrated low nanomolar potency [1], 5-aminopyrazine-2-carbonitrile should be prioritized for oncology programs targeting the DNA damage response pathway. The availability of a co-crystal structure (PDB 4QYF) [2] provides a structural rationale for rational design, a feature not available for many alternative heterocyclic building blocks.

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